molecular formula C29H25NO7S B12467429 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate

Cat. No.: B12467429
M. Wt: 531.6 g/mol
InChI Key: ZHFXNVBTAXKCBE-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common method includes the esterification of 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOIC acid with 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHANOL under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl and phenyl rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOATE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

  • 4-[(4-METHYLBENZENESULFONYL)OXY]BENZOIC ACID
  • 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHANOL
  • 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOIC ACID

Uniqueness: What sets 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOATE apart from similar compounds is its combination of functional groups and aromatic systems, which confer unique reactivity and versatility. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C29H25NO7S

Molecular Weight

531.6 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate

InChI

InChI=1S/C29H25NO7S/c1-20-9-15-24(16-10-20)38(34,35)37-23-13-11-22(12-14-23)27(31)19-36-29(33)18-17-28(32)30-26-8-4-6-21-5-2-3-7-25(21)26/h2-16H,17-19H2,1H3,(H,30,32)

InChI Key

ZHFXNVBTAXKCBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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